molecular formula C10H11ClO B3133352 1-Chloro-3-(2-methylphenyl)propan-2-one CAS No. 38694-33-6

1-Chloro-3-(2-methylphenyl)propan-2-one

Cat. No. B3133352
CAS RN: 38694-33-6
M. Wt: 182.64 g/mol
InChI Key: WLVGLKYQYWYFDX-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-methylphenyl)propan-2-one is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.65 . It is also known as Clonazolam.


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(2-methylphenyl)propan-2-one consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure is not detailed in the available resources.


Physical And Chemical Properties Analysis

1-Chloro-3-(2-methylphenyl)propan-2-one has a predicted boiling point of 267.4±20.0 °C and a predicted density of 1.116±0.06 g/cm3 .

Scientific Research Applications

Urease Inhibitors

“1-Chloro-3-(2-methylphenyl)propan-2-one” is used in the synthesis of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids . These compounds have been found to be potent urease inhibitors . Urease is an enzyme responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton plays a vital role . The compound “1-Chloro-3-(2-methylphenyl)propan-2-one” is used in the development and discovery of novel urease inhibitors .

Biochemical Evaluation

The synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids are evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where they were found to be potent anti-urease inhibitors .

Computational Approach

The compound is also used in computational approaches for the analysis of urease inhibitors . This includes density functional theory (DFT), antioxidant radical scavenging assay, physicochemical properties (ADMET properties), molecular docking, and molecular dynamics simulations .

Synthesis of Metoprolol Intermediate

“1-Chloro-3-(2-methylphenyl)propan-2-one” is similar to the racemic intermediate [(RS)-1-chloro-3- (4- (2-methoxyethyl)phenoxy)propan-2-ol] of metoprolol, an important selective β1-blocker drug . Although not the exact compound, it suggests potential use in the synthesis of drug intermediates.

Safety and Hazards

1-Chloro-3-(2-methylphenyl)propan-2-one is considered hazardous. It has been assigned the GHS05 symbol, indicating that it is corrosive. The hazard statements H314-H290 indicate that it causes severe skin burns and eye damage, and may be corrosive to metals .

properties

IUPAC Name

1-chloro-3-(2-methylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-10(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVGLKYQYWYFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(2-methylphenyl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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